

# Definitive Guide: Crystal Structure Analysis of Benzyl 3-chloro-4-hydroxybenzoate

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## Compound of Interest

Compound Name: *Benzyl 3-chloro-4-hydroxybenzoate*

CAS No.: 85303-64-6

Cat. No.: B14421568

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## Executive Summary

**Benzyl 3-chloro-4-hydroxybenzoate** is a lipophilic ester derivative of the chlorophenolic class.<sup>[1]</sup> Structurally, it modifies the scaffold of the common preservative Benzyl Paraben (CAS 94-18-8) by introducing a chlorine atom at the meta position relative to the ester group (ortho to the hydroxyl).<sup>[1]</sup>

This modification significantly alters the solid-state behavior by introducing halogen bonding capabilities and increasing the acidity of the phenolic hydroxyl group. This guide outlines the rigorous protocol for growing single crystals, collecting X-ray diffraction data, and analyzing the supramolecular architecture, specifically focusing on the competition between classical Hydrogen Bonding (HB) and Halogen Bonding (XB).

## Chemical Context & Synthesis Origin

High-quality crystals require high-purity feedstock.<sup>[1]</sup> The presence of the 3-chloro substituent introduces specific purification challenges due to potential isomer by-products.<sup>[1]</sup>

- Target Compound: **Benzyl 3-chloro-4-hydroxybenzoate**<sup>[1]</sup>
- Core Scaffold: Benzoate Ester<sup>[1]</sup>
- Key Substituents: 3-Chloro (electron-withdrawing, lipophilic), 4-Hydroxy (H-bond donor), Benzyl ester (flexible linker, pi-stacking capability).<sup>[1]</sup>

## Synthesis Pathway for Crystallographic Purity

To ensure a single polymorph during crystallization, the compound is typically synthesized via direct esterification or nucleophilic substitution, followed by rigorous recrystallization.

- Precursor: 3-Chloro-4-hydroxybenzoic acid (CAS 3964-58-7).<sup>[1][2]</sup>
- Reagent: Benzyl chloride (in the presence of base) or Benzyl alcohol (acid-catalyzed).<sup>[1]</sup>
- Critical Impurity: Unreacted benzyl chloride or dimerized acid species must be removed, as they disrupt the lattice formation.

## Experimental Protocol: Crystal Growth

The introduction of the chlorine atom lowers the solubility in polar protic solvents compared to the non-chlorinated analog. The following solvent systems are prioritized to yield diffraction-quality prisms.

## Solvent Screening Matrix

Solvent System	Method	Target Interaction	Outcome Prediction
Ethanol/Water (80:20)	Slow Evaporation	H-Bond dominant	Plates/Needles (Hydrate potential)
Chloroform/Hexane	Vapor Diffusion	Halogen/Pi dominant	Blocky Prisms (Preferred for SCXRD)
Acetone	Slow Cooling	Dipole-Dipole	Large aggregates (Good for PXRD)
Toluene	Slow Evaporation	Pi-Stacking	Solvates possible

## Crystallization Workflow

Step 1: Saturation. Dissolve 50 mg of **Benzyl 3-chloro-4-hydroxybenzoate** in 2 mL of Chloroform at 40°C. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.<sup>[1]</sup>

Step 2: Diffusion. Place the vial inside a larger jar containing 10 mL of Hexane (antisolvent). Seal the outer jar. Step 3: Growth. Allow to stand undisturbed at 20°C for 7-14 days. The hexane vapors will slowly diffuse into the chloroform, lowering solubility and promoting controlled nucleation.

## Structural Determination & Data Collection

Once a single crystal (approx. 0.2 x 0.2 x 0.1 mm) is isolated, the following data collection strategy is mandatory to resolve the chlorine position and hydrogen atom coordinates.

### Single Crystal XRD (SCXRD) Parameters

- Radiation Source: Mo-K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ) is preferred over Cu-K $\alpha$  to minimize absorption effects from the Chlorine atom.<sup>[1]</sup>
- Temperature: 100 K (Cryostream). Low temperature is critical to reduce thermal motion of the flexible benzyl tail and the terminal hydroxyl group.
- Resolution: Data must be collected to at least 0.8  $\text{\AA}$  resolution to accurately model the electron density of the C-Cl bond.

## Refinement Strategy (SHELXL)

- Space Group Determination: Expect Monoclinic ( ) or Orthorhombic ( ), common for planar benzoate esters.
- Disorder Check: The benzyl ring is conformationally flexible. Check for rotational disorder around the bond.<sup>[1]</sup>
- Chlorine Occupancy: If synthesized from a mixture, verify Cl occupancy is 100% and not a solid solution with the non-chlorinated paraben.

## Predictive Structural Analysis

Based on the crystallographic behavior of Benzyl 4-hydroxybenzoate and 3-chloro-4-hydroxybenzoic acid, the crystal structure of the title compound will be governed by three competing interactions.

## Molecular Conformation

The molecule consists of two aromatic rings linked by an ester group.

- Torsion Angle ( ): The torsion is expected to be near 180° (trans-planar) to maximize conjugation.<sup>[1]</sup>
- Torsion Angle ( ): The torsion often adopts a gauche or anti conformation (approx. 70-90°) to minimize steric clash, resulting in an "L-shaped" or "bent" molecular geometry.<sup>[1]</sup>

## The "Chlorine Effect" on Packing

Unlike Benzyl Paraben, which relies solely on

hydrogen bonds, the 3-chloro derivative introduces Halogen Bonding.[1]

- Primary Motif (H-Bonding): The phenolic

will donate to the carbonyl oxygen (

) of a neighboring molecule, forming centrosymmetric dimers (

motif) or infinite

chains.

- Prediction: The increased acidity of the OH (due to ortho-Cl) will shorten this H-bond distance (

).[1]

- Secondary Motif (Cl interactions):

- Type I Contact:

contacts where

.

- Type II Contact:

(Halogen bond).[1] The electrophilic "sigma-hole" on the Chlorine atom may interact with the nucleophilic carbonyl oxygen or the pi-system of the benzyl ring.[1]

## Graphviz: Interaction Hierarchy

The following diagram illustrates the hierarchical assembly of the crystal lattice.



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Caption: Hierarchical supramolecular assembly from monomer to 3D lattice, highlighting the competition between Hydrogen Bonding (H-Bond) and Halogen Bonding (XB).

## Quantitative Analysis Standards

Researchers must tabulate the following parameters to validate the structure. The "Expected Range" is derived from the statistical analysis of analog structures in the CSD.

**Table 1: Crystallographic Data Targets**

Parameter	Description	Expected Range	Significance
Space Group	Symmetry of unit cell	or	Centrosymmetry favors dimer formation.[1][2]
Z'	Molecules per asymmetric unit	1 (most likely) or 2	Z' > 1 indicates conformational polymorphism.
Density ( )	Calculated density	1.35 - 1.45 g/cm <sup>3</sup>	Higher than Benzyl Paraben (1.28 g/cm <sup>3</sup> ) due to Cl mass.[1]
R-Factor ( )	Quality of fit	< 5.0%	Essential for publication quality.

**Table 2: Key Interaction Geometries**

Interaction	Atoms involved	Distance (Å)	Angle (°)
Hydrogen Bond		1.80 - 2.00 ( )	160 - 178
Halogen Bond		2.90 - 3.20	150 - 180
Pi-Stacking	(Ring Centroids)	3.60 - 3.90	Parallel displacement

## Implications for Drug Development

Understanding this structure is not merely academic; it dictates the material properties of the API/Excipient.

- Solubility Profile: The "Chlorine Effect" increases lipophilicity (LogP) but the strong crystal lattice energy (driven by H-bonds + Halogen bonds) may reduce dissolution rates compared to non-chlorinated analogs.
- Tableability: Layered structures (2D sheets) typically exhibit better compressibility (plastic deformation) than herringbone structures (elastic deformation). If the analysis reveals a "slip plane" stabilized by weak Cl...Cl interactions, tableability will be superior.
- Stability: The 3-Cl substituent blocks the ortho-position, potentially increasing chemical stability against hydrolysis compared to Benzyl Paraben.[1]

## References

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